molecular formula C10H5ClN2O4 B5066135 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 65833-07-0

1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B5066135
CAS No.: 65833-07-0
M. Wt: 252.61 g/mol
InChI Key: SPZIAMZQVVMQHQ-UHFFFAOYSA-N
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Description

Overview of the 1H-Pyrrole-2,5-dione Scaffold and its Significance in Organic Synthesis

The 1H-pyrrole-2,5-dione ring, commonly known as the maleimide (B117702) scaffold, is a cornerstone in organic synthesis. researchgate.net This five-membered heterocyclic system is present in a variety of natural products and biologically active molecules. cibtech.orgresearchgate.net Its significance stems from the presence of a highly reactive carbon-carbon double bond within the ring, which makes it an excellent Michael acceptor. This reactivity allows maleimides to readily participate in various chemical transformations, including nucleophilic additions, cycloaddition reactions, and polymerization processes. researchgate.net

The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic and effective method for synthesizing the N-substituted pyrrole (B145914) ring. acs.org The versatility of the maleimide scaffold has led to its incorporation into a wide array of compounds investigated for diverse biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. cibtech.orgmdpi.com For instance, certain derivatives have been identified as inhibitors of enzymes like HMG-CoA reductase, which is involved in cholesterol metabolism. mdpi.com

The Position of N-Aryl Pyrrole-2,5-dione Derivatives within Advanced Chemical Synthesis

Within the broader family of maleimides, N-aryl pyrrole-2,5-dione derivatives occupy a prominent position in advanced chemical synthesis. The direct attachment of an aromatic ring to the nitrogen atom of the maleimide core significantly influences the electronic properties and steric profile of the molecule. This modification can enhance biological activity and allows for the fine-tuning of the compound's characteristics. cibtech.org

The synthesis of N-aryl maleimides, such as 1-(4-anilinophenyl)-1H-pyrrole-2,5-diones, is an active area of research, often involving the cyclization of corresponding maleamic acid precursors. researchgate.net These compounds serve as important intermediates and target molecules in the development of new functional materials and therapeutic agents. Researchers have explored N-aryl and related N-benzyl pyrrole-2,5-dione derivatives as potential protein kinase inhibitors for applications in oncology, demonstrating their relevance in the design of targeted therapies. nih.gov

Specific Research Context of 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione

The specific compound, this compound, is characterized by an N-aryl substituent that is electronically modified by two potent electron-withdrawing groups: a chloro group at the para-position and a nitro group at the ortho-position. These substituents significantly decrease the electron density of the phenyl ring, which in turn affects the electronic character of the entire molecule. The presence of these groups makes the compound a subject of interest for systematic studies on structure-activity relationships.

While extensive dedicated studies on this specific molecule are not widely published, its chemical identity is well-defined. It serves as a clear example of how the maleimide scaffold can be functionalized with complex aryl groups to explore new chemical space.

Table 1: Chemical Identity of this compound

IdentifierValue
Chemical Name This compound
CAS Number 65833-07-0 lookchem.com
Molecular Formula C₁₀H₅ClN₂O₄ lookchem.com
Molecular Weight 252.614 g/mol lookchem.com

Scope and Objectives of Academic Investigations into this compound and Related Analogues

Academic investigations into this compound and its analogues are typically driven by the search for novel bioactive compounds. The primary objective is to synthesize and screen libraries of these derivatives to identify molecules with potential therapeutic value. The research scope is broad, reflecting the wide range of biological activities associated with the N-substituted maleimide scaffold. mdpi.com

Key objectives of such research include:

Synthesis of Novel Analogues: Creating a series of compounds where the substitution pattern on the N-aryl ring is systematically varied to understand its effect on biological activity.

Screening for Biological Activity: Testing these compounds against various biological targets. For example, related pyrrole-2,5-dione derivatives have been evaluated as cholesterol absorption inhibitors, anti-inflammatory agents by inhibiting cyclooxygenases (COX-1/COX-2), and potential tyrosine kinase inhibitors. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Analyzing how changes in the chemical structure, such as the position and nature of substituents on the phenyl ring, correlate with changes in biological potency and selectivity. The chloro and nitro groups on the target compound are key features in such SAR studies. researchgate.net

The ultimate goal is to develop lead compounds that can be further optimized for development into new therapeutic agents or chemical probes for studying biological processes.

Table 2: Examples of Investigated Activities for N-Substituted Pyrrole-2,5-dione Analogues

Compound Class/DerivativeInvestigated Biological Activity
3,4-dimethyl-1H-pyrrole-2,5-dione derivativesAnti-inflammatory and antimicrobial activities mdpi.com
General 1H-pyrrole-2,5-dione derivativesCholesterol absorption inhibition nih.gov
4-amino-3-chloro-1H-pyrrole-2,5-dionesTyrosine kinase inhibition for anticancer potential nih.gov
Pyrrole-2,5-dione analoguesAntioxidant properties researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O4/c11-6-1-2-7(8(5-6)13(16)17)12-9(14)3-4-10(12)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZIAMZQVVMQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984328
Record name 1-(4-Chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione
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Molecular Weight

252.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65833-07-0
Record name NSC142008
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Chloro 2 Nitrophenyl 1h Pyrrole 2,5 Dione and Its Analogues

Conventional and Optimized Preparative Routes to N-Aryl Pyrrole-2,5-diones

The synthesis of N-aryl pyrrole-2,5-diones, including 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione, has traditionally been achieved through a two-step process. This involves the formation of an N-arylmaleamic acid intermediate, followed by a cyclodehydration reaction.

Dehydrative Condensation Strategies from Maleamic Acid Precursors

The most common method for preparing N-substituted maleimides is the cyclization of the corresponding N-substituted maleamic acid. researchgate.net This precursor is typically synthesized by reacting a primary amine with maleic anhydride (B1165640). mdpi.com For the target compound, this would involve the reaction of 4-chloro-2-nitroaniline (B28928) with maleic anhydride to form N-(4-chloro-2-nitrophenyl)maleamic acid.

The subsequent and crucial step is the dehydrative ring closure of the maleamic acid. A widely employed and effective method for this cyclization is the use of acetic anhydride in the presence of a catalyst, such as anhydrous sodium acetate (B1210297). google.comorganic-chemistry.orgresearchgate.net The mixture is typically heated to facilitate the reaction, with temperatures around 100°C being common. organic-chemistry.org After the reaction, the product is often precipitated by pouring the mixture into ice water. google.com While this method is robust, alternative, though often less efficient, approaches have been explored, such as using a Dean-Stark apparatus with toluene (B28343) to remove water azeotropically.

The following table summarizes typical conditions for this conventional synthesis:

StepReagentsSolventConditionsTypical Yield
Amic Acid Formation Substituted Aniline (B41778), Maleic AnhydrideDiethyl ether or AcetoneRoom temperature, 1-2 hoursHigh (e.g., 97-98%) nih.gov
Cyclodehydration N-arylmaleamic acid, Acetic Anhydride, Anhydrous Sodium AcetateAcetic AnhydrideHeating (e.g., 100°C), 45 minutesGood (e.g., 75-80%) nih.gov

Mechanistic Aspects of Imidization Reactions

The cyclodehydration of maleamic acids to form maleimides is a nuanced process that can lead to the formation of both the desired maleimide (B117702) and an isomeric byproduct, isomaleimide. The reaction mechanism is believed to proceed in two stages. The first stage involves the formation of a mixed anhydride as a reaction intermediate. acs.org

Subsequent cyclization of this intermediate can occur via two competing pathways:

Attack by the amide nitrogen: This leads to the thermodynamically more stable maleimide.

Attack by the amide oxygen: This results in the formation of the kinetically favored isomaleimide. acs.org

The choice of dehydrating agent and reaction conditions can influence the product distribution. For instance, the use of trifluoroacetic anhydride has been shown to lower the activation barriers for the reaction. acs.org The conventional acetic anhydride and sodium acetate method generally favors the formation of the more stable maleimide. The acetate anion is thought to facilitate an ionic reaction mechanism. acs.org The selectivity towards maleimide formation can be diminished at lower temperatures, where the kinetically controlled isomaleimide may be more prevalent. chemrxiv.org

Catalytic Approaches in N-Substituted Pyrrole-2,5-dione Synthesis

To improve efficiency, yield, and environmental friendliness, various catalytic systems have been developed for the synthesis of N-substituted pyrrole-2,5-diones.

Application of Magnetic Nanocatalysts for Green Synthesis Protocols

In recent years, magnetic nanocatalysts have emerged as a sustainable and efficient option for promoting organic reactions. These catalysts offer advantages such as high activity, ease of separation from the reaction mixture using an external magnet, and recyclability, which aligns with the principles of green chemistry.

An efficient and environmentally friendly protocol for the synthesis of N-aryl maleimide derivatives has been developed using a magnetic nanocatalyst. acs.org This method has been successfully applied to the synthesis of various N-aryl imide derivatives. The high efficiency of these catalysts is often attributed to the homogeneous distribution of the nanoparticles, providing a large surface area for the reaction.

Transition Metal-Catalyzed Syntheses of Pyrrole-2,5-dione Derivatives

Transition metals have been extensively used to catalyze a wide range of organic transformations, including the synthesis of heterocyclic compounds. In the context of maleimides, transition-metal catalysis often involves the functionalization of the maleimide core.

Several transition metals, including ruthenium, rhodium, and palladium, have been employed in reactions that use maleimides as substrates to construct more complex molecules. chemrxiv.orgorganic-chemistry.org For example, ruthenium(II) has been used to catalyze the ortho-functionalization of 1-arylpyrazoles with maleimides, leading to either alkylation or alkenylation products. chemrxiv.org Palladium-catalyzed reactions, such as the cyclization of alkynes with isocyanides followed by hydrolysis, can produce polysubstituted maleimide derivatives. purdue.edu These methods are particularly valuable for creating derivatives of the pyrrole-2,5-dione core that would be difficult to access through conventional routes.

The following table provides examples of transition metal-catalyzed reactions involving maleimides:

Catalyst SystemReaction TypeSubstratesProduct Type
Ruthenium(II) C-H Alkenylation/Alkylation1-Arylpyrazoles, MaleimidesSubstituted 1-Arylpyrazoles
Rhodium(III) Annulation/Michael AdditionArylamides, MaleimidesSuccinimide-tethered Isoquinoline-1,3-diones
Palladium(II) Cyclization/HydrolysisAlkynes, IsocyanidesPolysubstituted Maleimides

Exploration of Zinc and Tin Catalysts in Imidization Processes

Lewis acids can be employed to promote the cyclization of maleamic acids. While specific applications of tin catalysts in maleimide synthesis are not extensively detailed in readily available literature, tin compounds are known to act as effective Lewis acid catalysts in related reactions like esterification and transesterification, owing to the high Lewis acidity of Sn(II). nih.gov

Zinc-based catalysts have also been explored in various cyclization reactions. Although direct catalysis of maleamic acid cyclization is not a primary focus in many studies, zinc complexes are known to catalyze the cyclization of other functional groups, such as alkynyl alcohols and acids. acs.org The mechanism in these cases often involves the formation of a catalytically active zinc-alkoxide intermediate. acs.org Given zinc's role as a Lewis acid, its potential to catalyze the imidization of maleamic acids is plausible, likely by activating the carboxylic acid group towards intramolecular nucleophilic attack by the amide.

Sustainable and Environmentally Benign Synthetic Protocols for N-Aryl Pyrrole-2,5-diones

The synthesis of N-aryl pyrrole-2,5-diones, commonly known as N-arylmaleimides, has traditionally involved methods that are effective but often rely on harsh reagents and environmentally taxing solvents. Recent research has pivoted towards greener alternatives that prioritize atom economy, energy efficiency, and the reduction of hazardous waste. These modern protocols are crucial for the sustainable production of compounds like this compound.

A significant advancement in this area is the adoption of microwave-assisted synthesis . This technique dramatically reduces reaction times and improves energy efficiency. For instance, the cyclization of an N-arylmaleamic acid precursor to its corresponding N-arylmaleimide can be achieved in seconds under microwave irradiation, a substantial improvement over conventional heating methods that can take several hours. One study demonstrated the conversion of N-(4-chloro)maleanilic acid to N-(4-chlorophenyl)maleimide at 90°C in just 30 seconds using this method. This approach not only accelerates the reaction but also often leads to cleaner products and higher yields.

Another cornerstone of green synthesis is the move towards solvent-free (neat) reactions . By eliminating volatile organic solvents, these methods reduce environmental pollution and simplify product purification. The direct synthesis of N-arylmaleimides from maleic anhydride and anilines can be performed by grinding the solid reactants together, sometimes with a catalyst, which is a highly atom-economical approach. While some grinding methods have proven difficult to reproduce, the principle remains a key goal in sustainable synthesis. Solvent-free conditions have also been successfully applied to subsequent reactions of maleimides, such as Diels-Alder cycloadditions.

The choice of solvent is another critical factor. When solvents are necessary, the focus has shifted to greener and safer alternatives . Water has been effectively used as a solvent for synthesizing maleimides from an exo-Diels-Alder adduct of furan (B31954) and maleic anhydride. Similarly, ethanol (B145695) is recognized as a green solvent for producing N-substituted pyrroles. This contrasts sharply with traditional syntheses that often employ non-ideal solvents like diethyl ether or cyclohexane.

Catalysis plays a pivotal role in developing sustainable protocols. The use of reusable heterogeneous catalysts, such as certain aluminas, can facilitate reactions like the Paal-Knorr synthesis of pyrroles under solvent-free conditions. Furthermore, the field of organocatalysis has introduced mild and efficient methods, such as the use of N-heterocyclic carbenes (NHCs) for the atroposelective synthesis of N-aryl maleimides, which proceeds under gentle conditions. These catalytic methods often lead to high yields and selectivity while minimizing waste.

The table below summarizes various sustainable approaches for the synthesis of N-aryl pyrrole-2,5-diones.

Table 1: Comparison of Sustainable Synthetic Methods for N-Aryl Pyrrole-2,5-diones

Method Key Features Advantages Example Application
Microwave-Assisted Synthesis Rapid heating, reduced reaction times. High energy efficiency, increased yields, cleaner reactions. Cyclization of N-(4-chloro)maleanilic acid (30 seconds at 90°C).
Solvent-Free Reactions Reactants are mixed directly without a solvent (e.g., grinding). Reduces solvent waste, high atom economy, simplified workup. Direct synthesis of N-arylmaleimides from anilines and maleic anhydride.
Green Solvents Use of environmentally benign solvents like water or ethanol. Reduced toxicity and environmental impact. Synthesis of maleimides in water from furan-maleic anhydride adducts.
Heterogeneous/Organocatalysis Use of reusable catalysts or metal-free organic catalysts. Catalyst can be recovered and reused, mild reaction conditions. Alumina-catalyzed Paal-Knorr synthesis; NHC-catalyzed synthesis of N-aryl maleimides.

Synthetic Strategies for Advanced Chalcone-Imide Conjugates and Other Complex Derivatives

The N-aryl pyrrole-2,5-dione scaffold serves as a versatile building block for the creation of more complex and functionally diverse molecules. Strategic modifications and conjugations can lead to advanced derivatives with tailored properties. Among these, chalcone-imide hybrids have emerged as a significant class of compounds.

Chalcones are α,β-unsaturated ketones that form the core of many biologically active compounds. The synthesis of chalcone-imide conjugates typically involves integrating the chalcone (B49325) framework with a maleimide or a related cyclic imide structure. A primary strategy involves a Claisen-Schmidt condensation reaction. This can be achieved by reacting an acetophenone (B1666503) derivative bearing a pyrrole-2,5-dione moiety with a suitable aromatic aldehyde in the presence of a base. For example, 1-(4-acetylphenyl)-1H-pyrrole-2,5-dione can be condensed with various substituted benzaldehydes to yield the corresponding chalcone-maleimide conjugates. This modular approach allows for the systematic variation of both the aryl group on the maleimide nitrogen and the substituents on the chalcone's aromatic rings.

The general synthetic scheme for this approach is outlined below:

Scheme 1: General Synthesis of Chalcone-Maleimide Conjugates via Claisen-Schmidt Condensation

Beyond chalcones, the maleimide ring is a key platform for synthesizing other complex derivatives. The electron-deficient double bond of the maleimide is highly reactive and participates readily in various chemical transformations.

One important class of derivatives is formed through Michael addition reactions . The maleimide core is an excellent Michael acceptor, reacting with nucleophiles such as thiols. This reactivity is fundamental to the field of bioconjugation, where maleimides are used to link molecules to cysteine residues in proteins.

Another significant synthetic strategy involves the Diels-Alder reaction , where the maleimide acts as a potent dienophile. Reaction with a conjugated diene, such as 2,5-dimethylfuran, leads to the formation of complex bicyclic adducts. tandfonline.com This [4+2] cycloaddition is a powerful tool for creating stereochemically rich and complex molecular architectures. tandfonline.com

Furthermore, the maleimide structure can be "clubbed" with other functional moieties to create hybrid molecules. For instance, novel derivatives have been synthesized by combining the N-aryl maleimide structure with α-hydroxyphosphonates . nih.gov This involves the reaction of an N-aryl maleimide bearing an aldehyde group with a trialkyl phosphite (B83602) to generate a molecule containing both the imide and phosphonate (B1237965) functionalities. nih.gov

The table below details strategies for creating advanced derivatives from N-aryl pyrrole-2,5-diones.

Table 2: Synthetic Strategies for Advanced Derivatives of N-Aryl Pyrrole-2,5-diones

Strategy Reaction Type Reactants Product Class
Chalcone Conjugation Claisen-Schmidt Condensation N-Aryl-maleimido-acetophenone, Aromatic aldehyde Chalcone-Imide Conjugates
Bioconjugation Michael Addition N-Aryl maleimide, Thiol (e.g., N-acetyl-L-cysteine) Thio-succinimide Conjugates
Cycloaddition Diels-Alder Reaction N-Aryl maleimide, Conjugated diene (e.g., 2,5-dimethylfuran) Bicyclic Adducts
Hybridization Phosphonylation N-Aryl-formyl-maleimide, Trialkyl phosphite α-Hydroxyphosphonate-Imide Hybrids

Advanced Spectroscopic and Structural Characterization of 1 4 Chloro 2 Nitrophenyl 1h Pyrrole 2,5 Dione and Its Derivatives

Vibrational Spectroscopic Analysis

Vibrational spectroscopy provides critical information about the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione. The infrared spectrum is characterized by a series of absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key functional groups and their expected characteristic absorption peaks are:

Imide C=O Stretching: N-substituted cyclic imides exhibit two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. These are typically strong and sharp, appearing in the range of 1790-1735 cm⁻¹ and 1750-1680 cm⁻¹. spectroscopyonline.com For analogous N-substituted maleimides, these peaks are often observed around 1778 cm⁻¹ and 1715 cm⁻¹.

Aromatic C=C Stretching: The presence of the phenyl ring gives rise to several medium-to-weak absorptions in the 1615-1450 cm⁻¹ region.

Nitro (NO₂) Group Stretching: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically between 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1330 cm⁻¹.

Olefinic C=C and C-H Stretching: The maleimide (B117702) ring's carbon-carbon double bond (C=C) stretch appears around 1630-1640 cm⁻¹. The associated =C-H stretch is found just above 3000 cm⁻¹, often near 3090 cm⁻¹.

Aromatic C-H Stretching: These absorptions occur in the 3100-3000 cm⁻¹ region. vscht.cz

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the imide ring is typically found in the 1390-1300 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond stretch gives a strong absorption in the fingerprint region, usually between 800-600 cm⁻¹.

FTIR is also highly effective for reaction monitoring , particularly during the synthesis of N-substituted maleimides from the corresponding aniline (B41778) and maleic anhydride (B1165640). The reaction proceeds via a maleanilic acid intermediate. Monitoring the reaction's progress involves observing the disappearance of the broad O-H stretch of the carboxylic acid intermediate and the characteristic C=O stretching bands of the maleic anhydride, alongside the emergence of the sharp, dual imide C=O peaks of the final product. researchgate.netmagritek.com

Table 1: Predicted FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H StretchAromatic Ring
~3090=C-H StretchMaleimide Ring
1790 - 1735C=O Asymmetric StretchImide
1750 - 1680C=O Symmetric StretchImide
1615 - 1450C=C StretchAromatic Ring
1560 - 1500N=O Asymmetric StretchNitro Group
1360 - 1330N=O Symmetric StretchNitro Group
1390 - 1300C-N StretchImide
800 - 600C-Cl StretchAryl Halide

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed onto or very near a nanostructured metal surface, enabling trace-level detection. nih.govrsc.org For this compound, SERS offers significant potential for both high-sensitivity detection and detailed structural analysis.

Studies on similar molecules, such as nitrophenol and other nitroaromatic compounds, have demonstrated that SERS can detect concentrations down to parts-per-billion levels. nih.govrsc.org The enhancement mechanism has two components: an electromagnetic effect from localized surface plasmon resonance on the metal nanoparticles and a chemical effect involving charge transfer between the molecule and the metal surface. leibniz-ipht.de

The SERS spectrum of this compound would be expected to show enhanced signals for vibrational modes associated with the functional groups that interact most strongly with the metallic substrate (typically silver or gold). The nitro group and the π-system of the phenyl ring are likely candidates for strong interaction. researchgate.net This interaction can provide structural insights by revealing the molecule's orientation on the surface. For instance, enhancement of the out-of-plane bending modes of the aromatic ring can suggest a more perpendicular orientation, while enhancement of the in-plane ring breathing modes might indicate a flatter adsorption geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure

NMR spectroscopy is the most powerful technique for determining the precise connectivity and spatial arrangement of atoms in a molecule.

¹H and ¹³C NMR spectra provide fundamental information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to be highly informative.

Maleimide Protons: The two equivalent protons on the C=C bond of the maleimide ring will appear as a sharp singlet, as there are no adjacent protons to cause splitting. For N-phenylmaleimide derivatives, this peak typically appears in the δ 6.8-7.0 ppm region. rsc.org

Aromatic Protons: The substituted phenyl ring contains three protons in a specific arrangement. Their chemical shifts will be pushed downfield (to higher ppm values) due to the strong electron-withdrawing effects of the nitro and chloro groups. msu.edu They will exhibit a characteristic splitting pattern based on their coupling constants (J-values). The proton ortho to the nitro group is expected to be the most downfield, likely appearing as a doublet. The proton between the chloro and nitro groups would appear as a doublet of doublets, and the proton ortho to the chloro group would be another doublet. The expected region for these protons is δ 7.5-8.5 ppm. humanjournals.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Carbonyl Carbons (C=O): The two equivalent imide carbonyl carbons are expected to resonate in the δ 168-171 ppm range. rsc.org

Olefinic Carbons (-CH=CH-): The two equivalent maleimide double bond carbons typically appear around δ 134 ppm. rsc.org

Aromatic Carbons: The six carbons of the phenyl ring will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing nitro and chloro groups (C-NO₂ and C-Cl) and the nitrogen atom (C-N) will be significantly shifted. The remaining three aromatic C-H carbons will also have unique shifts based on their electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Multiplicity (¹H NMR)
¹HMaleimide CH=CH6.8 - 7.0Singlet (s)
Aromatic CH7.5 - 8.5Doublets (d), Doublet of Doublets (dd)
¹³CImide C=O168 - 171-
Maleimide -CH=CH-~134-
Aromatic C-H120 - 140-
Aromatic Quaternary C125 - 150-

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous structural confirmation, especially for assigning quaternary carbons and differentiating between isomers. ipb.ptlibretexts.org

HSQC/HMQC: The HSQC (or HMQC) experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu For this compound, this would definitively link the maleimide proton singlet to the olefinic carbon signal and each of the three aromatic proton signals to their respective carbon signals, confirming their C-H connectivity.

HMBC: The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). columbia.edu This is vital for mapping out the complete molecular skeleton. Key expected HMBC correlations would include:

Correlations from the maleimide protons to the imide carbonyl carbons, confirming the structure of the pyrrole-2,5-dione ring.

Correlations from the aromatic protons to adjacent and next-nearest-neighbor carbons, which would allow for the unequivocal assignment of all six aromatic carbons, including the quaternary ones attached to the chloro, nitro, and imide nitrogen groups.

A crucial correlation from the aromatic protons closest to the imide ring to the imide carbonyl carbons, which would definitively establish the connection between the phenyl ring and the maleimide nitrogen.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, yielding precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available, extensive studies on closely related isomers like N-(2-nitrophenyl)maleimide and N-(4-chlorophenyl)maleimide provide a strong basis for understanding its likely solid-state conformation. researchgate.netnih.gov

A study on N-(2-nitrophenyl)maleimide revealed that it crystallizes in the monoclinic P2₁/n space group. researchgate.net A critical structural parameter in these N-aryl maleimide systems is the dihedral angle between the plane of the phenyl ring and the plane of the maleimide ring. This angle is dictated by steric hindrance and electronic effects. For N-(2-nitrophenyl)maleimide, the ortho-nitro group causes significant steric strain, forcing the rings to be non-coplanar. Similarly, in this compound, the ortho-nitro group is expected to induce a significant twist, resulting in a large dihedral angle.

The crystal packing is governed by intermolecular forces. In the crystal structure of N-(2-nitrophenyl)maleimide, the packing is dominated by a network of weak C-H···O hydrogen bonds involving the maleimide carbonyl oxygen atoms and hydrogen atoms from both the maleimide and phenyl rings. researchgate.net Similar interactions, along with potential π-π stacking of the aromatic rings and halogen interactions involving the chlorine atom, would be expected to define the three-dimensional architecture of the target compound.

Table 3: Crystallographic Data for the Isomer N-(2-nitrophenyl)maleimide researchgate.net

ParameterValue
Chemical FormulaC₁₀H₆N₂O₄
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.331 (5)
b (Å)7.769 (5)
c (Å)17.558 (5)
β (°)91.969 (5)
Volume (ų)1953.7 (15)
Z (Molecules per unit cell)8

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. mdpi.com For this compound and its analogs, SCXRD provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.

Research on related N-substituted phenylmaleimides has demonstrated the power of SCXRD in elucidating key structural features. For instance, the crystal structure of N-(2-nitrophenyl)maleimide, a closely related compound, was determined to crystallize in the monoclinic system with the space group P21/n. iucr.org In such structures, the molecule is typically described by two main planes: the phenyl ring and the maleimide ring. A significant structural parameter is the dihedral angle between these two planes, which is influenced by the nature and position of substituents on the phenyl ring. In N-(2-nitrophenyl)maleimide, a large dihedral angle is observed between the rings, with values around 73.94° and 55.02° for the two conformers in the asymmetric unit. iucr.org Another critical feature is the torsion angle of the nitro group relative to the aromatic ring, which was found to be approximately 38° in the same study. iucr.org

These structural parameters are crucial for understanding intermolecular interactions, such as C—H⋯O hydrogen bonds, which dictate the crystal packing. iucr.org The data obtained from SCXRD are fundamental for computational studies, such as Density Functional Theory (DFT), which can be used to correlate the solid-state structure with the molecule's electronic and photochemical properties. iucr.org

Table 1: Example Crystallographic Data for a Substituted N-Phenylmaleimide
ParameterValueReference
CompoundN-(2-nitrophenyl)maleimide iucr.org
FormulaC₁₀H₆N₂O₄ iucr.org
Crystal SystemMonoclinic iucr.org
Space GroupP21/n iucr.org
Dihedral Angle (Plane 1)73.94 (2)° iucr.org
Dihedral Angle (Plane 2)55.02 (2)° iucr.org
Nitro Group Torsion Angle37.8 (3)° and 38.8 (2)° iucr.org
Key InteractionsC—H⋯O hydrogen bonds iucr.org

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used for the characterization of polycrystalline materials. americanpharmaceuticalreview.com Unlike SCXRD, which requires a single, well-ordered crystal, PXRD is performed on a bulk sample composed of numerous small crystallites, providing information representative of the entire material. ncl.ac.uk For this compound, PXRD serves as a "fingerprint" method for identifying the specific crystalline phase. americanpharmaceuticalreview.commalvernpanalytical.com

The primary application of PXRD in this context is qualitative phase analysis. usp.org Each crystalline solid produces a unique diffraction pattern, characterized by the angular positions (2θ) and intensities of the diffracted X-rays. usp.org This pattern can be compared to reference databases or patterns calculated from single-crystal data to confirm the identity and purity of a synthesized batch of the compound. ncl.ac.uknih.gov

Furthermore, PXRD is indispensable for studying polymorphism, the ability of a substance to exist in multiple crystalline forms. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties, and PXRD is the foremost technique for their identification and differentiation. malvernpanalytical.com The technique is also used for quantitative phase analysis, which can determine the relative amounts of different crystalline phases in a mixture. americanpharmaceuticalreview.com This is critical for quality control, as it can detect and quantify crystalline impurities in a sample, with detection limits often reaching below 1% by mass. malvernpanalytical.com

Table 2: Applications of PXRD in the Analysis of Pyrrole-2,5-dione Derivatives
ApplicationDescriptionReference
Phase Identification Each crystalline phase has a unique PXRD pattern, which serves as a 'fingerprint' for identification by matching against a database. americanpharmaceuticalreview.commalvernpanalytical.com
Purity Assessment The presence of sharp peaks corresponding to an unknown phase can indicate crystalline impurities in the bulk sample. malvernpanalytical.com
Polymorph Screening Distinguishes between different crystalline forms (polymorphs) of a compound, which may have different properties. nih.gov
Crystallinity Determination Can be used to estimate the fraction of crystalline versus amorphous content in a solid sample. usp.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a core analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk When this compound is analyzed, typically by electron ionization (EI), it first forms an energetically unstable molecular ion (M+•). chemguide.co.ukwikipedia.org This ion then undergoes a series of fragmentation reactions, breaking into smaller, charged fragments. chemguide.co.ukcreative-proteomics.com

The resulting mass spectrum plots the relative abundance of these ions against their mass-to-charge (m/z) ratio. The peak with the highest m/z value generally corresponds to the molecular ion, confirming the compound's molecular weight. The fragmentation pattern provides a roadmap to the molecule's structure. wikipedia.org For N-aryl imides, fragmentation often involves characteristic losses of small, neutral molecules. clockss.org

For this compound, key fragmentation pathways would likely include:

Loss of CO: Cleavage of the imide ring can lead to the expulsion of one or two carbon monoxide molecules.

Loss of NO₂: The nitro group is a common leaving group in mass spectrometry.

Cleavage of the N-aryl bond: The bond between the pyrrole-2,5-dione nitrogen and the chloronitrophenyl ring can break.

Loss of Cl: The chlorine atom can also be lost as a radical.

The analysis of these fragment ions allows for the confirmation of the different structural moieties within the molecule. creative-proteomics.com High-resolution mass spectrometry can provide exact mass measurements, which helps in determining the elemental composition of the parent molecule and its fragments.

Table 3: Predicted Key Fragments for this compound in EI-MS
Fragment Ion DescriptionProposed Neutral LossPredicted m/z (for ³⁵Cl)
Molecular Ion [C₁₀H₄ClN₂O₄]⁺•-251
Loss of nitro groupNO₂205
Loss of chlorine radicalCl216
Loss of carbon monoxideCO223
[C₆H₃ClN]⁺• (Chloronitroaniline radical cation)C₄HNO₂140
[C₄H₂NO₂]⁺ (Maleimide cation)C₆H₂ClNO₂96

Surface Analysis Techniques for Modified Materials Incorporating Pyrrole-2,5-dione Moieties

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Bonding

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. researchgate.netnih.gov When materials are functionalized with this compound, XPS is invaluable for confirming the successful attachment and characterizing the surface chemistry. rsc.org

An XPS analysis of a surface modified with this compound would involve irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted. mdpi.com The binding energy of these electrons is characteristic of the element and its specific chemical environment.

Key spectral regions of interest would include:

C 1s: The high-resolution C 1s spectrum would show multiple peaks corresponding to different carbon environments, such as C-C/C-H in the aromatic ring, C-N, and the characteristic C=O of the dione (B5365651) group.

O 1s: This region would primarily show a peak associated with the carbonyl (C=O) oxygen atoms.

N 1s: The N 1s spectrum is particularly informative. It would be expected to show distinct peaks for the nitrogen in the imide ring and the nitrogen in the nitro (NO₂) group, each at a characteristic binding energy. nih.gov

Cl 2p: The presence of a doublet (2p₃/₂ and 2p₁/₂) in the Cl 2p region would confirm the presence of chlorine on the surface.

By analyzing the positions (binding energies) and areas of these peaks, one can confirm the covalent immobilization of the pyrrole-2,5-dione moiety and investigate its chemical integrity on the surface. rsc.orgoup.com

Table 4: Expected XPS Binding Energies for Key Elements
Element / Core LevelChemical GroupExpected Binding Energy (eV)
C 1s C-C, C-H (Aromatic)~284.8
C-N (Imide)~286.0
C=O (Dione)~288.5
N 1s Imide~400.5
Nitro (NO₂)~405-406
O 1s C=O (Dione), N-O (Nitro)~532.0
Cl 2p C-Cl (Aromatic)~200.0 (2p₃/₂)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to characterize the morphology and structure of materials at the micro- and nanoscale. rsc.org When this compound is incorporated into polymers, nanoparticles, or other materials, SEM and TEM are used to visualize the impact of this modification on the material's architecture. wilhelm-lab.com

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. A focused beam of electrons is scanned across the surface, and the resulting signals (such as secondary electrons) are used to create an image. SEM analysis of materials modified with pyrrole-2,5-dione moieties can reveal information about:

Surface texture and roughness.

The size and shape of particles or domains.

The distribution of the modifier on the surface, especially if it forms distinct features.

Transmission Electron Microscopy (TEM) , in contrast, provides images of the internal structure of a sample. A beam of electrons is transmitted through an ultra-thin specimen, and the interactions are used to form an image. TEM is essential for characterizing:

The size, shape, and dispersion of nanoparticles within a matrix. wilhelm-lab.com

The internal structure of polymer films or fibers.

The presence of distinct phases or domains resulting from the incorporation of the functional molecule.

Together, SEM and TEM offer a comprehensive view of how the addition of pyrrole-2,5-dione derivatives affects the physical structure of a material, which is critical for understanding its properties and performance in various applications.

Gas-Phase Rotational Spectroscopy for Conformational and Electronic Structure

Gas-phase rotational spectroscopy is a high-resolution technique that provides extraordinarily precise information about the structure and conformational preferences of molecules in the gas phase, free from intermolecular interactions. hmc.edumdpi.com By measuring the absorption of microwave radiation, this technique determines the rotational constants (A, B, C) of a molecule, which are inversely proportional to its moments of inertia.

For a molecule like this compound, rotational spectroscopy can precisely determine:

Molecular Geometry: The rotational constants are used to derive highly accurate bond lengths and angles, defining the molecule's three-dimensional shape. frontiersin.org

Conformational Analysis: The technique can distinguish between different stable conformers (rotational isomers), such as those arising from the rotation around the N-C(phenyl) bond. hmc.edu The relative intensities of the spectral lines can provide information on the relative energies of these conformers.

Electronic Structure: The spectra may exhibit hyperfine splitting due to the presence of quadrupolar nuclei like ¹⁴N and ³⁵Cl/³⁷Cl. mdpi.com Analyzing this splitting yields nuclear quadrupole coupling constants, which provide detailed information about the electronic environment around these nuclei, offering a sensitive probe of the chemical bonding. mdpi.com

The experimental data are typically analyzed in conjunction with high-level quantum chemical calculations (e.g., DFT), which predict the rotational constants and other spectroscopic parameters for different possible conformations. frontiersin.org This synergy between experiment and theory is essential for the unambiguous assignment of the observed rotational spectrum and the definitive characterization of the molecule's gas-phase structure. hmc.edu

Table 5: Spectroscopic Parameters Obtainable from Rotational Spectroscopy
ParameterInformation Provided
Rotational Constants (A, B, C) Defines the principal moments of inertia, from which the precise 3D molecular structure is derived.
Centrifugal Distortion Constants Provides information about the rigidity of the molecular framework.
Nuclear Quadrupole Coupling Constants Describes the interaction of the nuclear quadrupole moment (for ¹⁴N, ³⁵Cl, ³⁷Cl) with the local electric field gradient, revealing details of the electronic structure and bonding.
Dipole Moment Components Determines the magnitude and orientation of the molecular dipole moment.

Computational and Theoretical Chemistry Studies of N Substituted Pyrrole 2,5 Dione Compounds

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine molecular geometries, energies, and properties that govern chemical reactivity. For N-substituted pyrrole-2,5-diones, DFT studies are crucial for understanding how different substituents on the nitrogen atom influence the molecule's behavior.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net DFT calculations for N-aryl maleimides, such as N-(2-nitrophenyl)maleimide, a close analog of the target compound, have been used to determine these properties. nih.gov

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of reactivity. These include chemical hardness (η), global softness (S), electrophilicity (ω), and electronegativity (χ). ekb.eg These descriptors help predict how a molecule like 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione will interact with other reagents. researchgate.net For instance, the molecular electrostatic potential (MEP) map, another DFT-derived property, visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, highlighting likely sites for chemical attack. researchgate.net For N-phenylmaleimide derivatives, the oxygen atoms of the carbonyl groups typically represent the most negative potential sites, indicating their susceptibility to electrophilic attack. nih.gov

Compound SeriesHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)Reference
Pyrrole-2,5-dione Analog 1-7.01-3.113.90 researchgate.net
Pyrrole-2,5-dione Analog 2-6.65-2.983.67 researchgate.net
Pyrrole-2,5-dione Analog 3-6.34-3.213.13 researchgate.net
Pyrrole-2,5-dione Analog 4-6.21-3.103.11 researchgate.net

Table 1: Example of Frontier Molecular Orbital energies calculated via DFT for a series of pyrrole-2,5-dione analogs. A lower energy gap (Eg) generally correlates with higher reactivity. researchgate.net

Mechanistic Investigations via Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the precise pathway of a chemical reaction is fundamental to controlling its outcome. Computational methods allow for the detailed investigation of reaction mechanisms by locating transition states (TS) and mapping the reaction coordinate. A transition state is the highest energy point along a reaction pathway, representing the barrier that must be overcome for the reaction to proceed. nih.gov

For reactions involving the maleimide (B117702) scaffold, such as nucleophilic substitutions, DFT calculations can be employed to geometrically optimize the structures of reactants, intermediates, products, and, crucially, the transition states connecting them. nih.gov Vibrational frequency analysis is then performed to characterize these structures; a stable molecule (reactant, product, or intermediate) will have no imaginary frequencies, whereas a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Once a transition state is located and verified, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products, thereby confirming that the identified TS is indeed the correct one for the reaction under investigation. nih.gov This methodology has been successfully applied to study the mechanism of nucleophilic substitution reactions on tosyloxymaleimide, providing a step-by-step visualization of the bond-breaking and bond-forming processes. nih.gov

Thermodynamic and Kinetic Profiling of Maleimide Reactions

Computational chemistry is instrumental in determining the thermodynamic and kinetic parameters that govern chemical reactions. For N-substituted maleimides, a common and important transformation is the Diels-Alder reaction, a [4+2] cycloaddition. mdpi.com Theoretical studies can predict the favorability (thermodynamics) and speed (kinetics) of such reactions.

Thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of reaction can be calculated to determine the position of the equilibrium. researchgate.net For the Diels-Alder reaction between furan-containing polymers and maleimides, calculations have yielded the enthalpy and entropy of formation for the cycloadducts. researchgate.net

Kinetic profiling involves calculating the activation energy (Ea), which is the energy barrier that must be surmounted for the reaction to occur. mdpi.com By modeling the transition state structure, DFT can provide an estimate of this barrier. Studies on the Diels-Alder reaction between furfuryl alcohol and N-hydroxymaleimides have shown that substituents on the maleimide can influence the thermodynamic favorability of the adduct formation, even if the impact on kinetics is less significant. nih.gov Real-time infrared spectroscopy has been used to study the photo-induced copolymerization of N-substituted maleimides with electron-donor monomers, revealing rapid reaction rates that can be modeled computationally. kpi.ua

Reaction SystemActivation Energy (Ea) (kJ mol⁻¹)Reaction TypeReference
Furan (B31954)/Maleimide in Polymer A51.78Diels-Alder mdpi.com
Furan/Maleimide in Polymer B19.29Diels-Alder mdpi.com
Poly(styrene-co-2-vinylfuran) with Maleimide (DA)47.8 ± 5.6Diels-Alder researchgate.net
Poly(styrene-co-2-vinylfuran) with Maleimide (r-DA)174 ± 17retro-Diels-Alder researchgate.net

Table 2: Computationally and experimentally determined activation energies for Diels-Alder (DA) and retro-Diels-Alder (r-DA) reactions involving maleimides, showing the influence of the system on the kinetic barrier. mdpi.comresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of a molecule. For complex N-substituted pyrrole-2,5-diones, computational techniques like Monte Carlo or systematic searches are used to explore the potential energy surface and find these stable conformations. nih.govacs.org

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the movements and conformational changes of a molecule over time. rsc.org This approach is valuable for understanding how molecules like this compound behave in different environments, such as in solution, and how their flexibility might influence their reactivity in processes like bioconjugation or polymerization. nih.gov

Quantum Chemical Calculations for Optical and Electrochemical Properties

Quantum chemical methods are essential for predicting the optical and electronic properties of molecules. For N-substituted pyrrole-2,5-diones, which can be part of fluorescent probes or electro-active materials, these predictions are particularly valuable.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excited states of molecules, which allows for the prediction of UV-visible absorption and emission (fluorescence) spectra. researchgate.netnih.gov Researchers have successfully used TD-DFT and other semi-empirical quantum methods to predict the maximum absorption and emission wavelengths for various maleimide derivatives. nih.govresearchgate.net These calculations help in designing new fluorescent labels and probes by showing how different substituents affect the color of the emitted light. The accuracy of these predictions can be high, with average deviations of less than 6% for absorption and 4% for emission maxima when compared to experimental data. researchgate.net

Electrochemical properties are linked to the molecule's HOMO and LUMO energies. The HOMO energy can be correlated with the oxidation potential, while the LUMO energy relates to the reduction potential. DFT calculations thus provide a theoretical basis for predicting how a compound like this compound might behave in an electrochemical cell or as a component in an organic electronic device. researchgate.net

Maleimide DerivativeCalculated Absorption Max (nm)Experimental Absorption Max (nm)Calculated Emission Max (nm)Experimental Emission Max (nm)Reference
Compound A377.5361482.2490 researchgate.net
Compound B400.1391525.4488 researchgate.net
Compound C402.2395509.7499 researchgate.net
Compound D361.2339447.4460 researchgate.net

Table 3: Comparison of calculated and experimental absorption and emission wavelengths for various N-substituted maleimide derivatives, demonstrating the predictive power of quantum chemical methods. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its activity. While often used for predicting biological efficacy, QSAR can also be applied to predict chemical reactivity.

In this context, a QSAR model would use computed molecular descriptors (e.g., steric parameters, electronic properties like atomic charges or FMO energies, and hydrophobic parameters) to predict a molecule's reactivity in a specific chemical transformation. For example, a model could be developed to predict the rate of a Michael addition reaction for a series of N-substituted maleimides based on descriptors that quantify the electrophilicity of the double bond.

Studies on pyrrole (B145914) derivatives have used QSAR models to predict their inhibitory activity against enzymes like cyclooxygenase (COX). nih.gov These models often reveal that steric, electrostatic, and hydrophobic fields are the most influential factors. nih.gov By focusing on the chemical interaction itself—the binding to the active site—these models provide insights directly related to the molecule's reactivity. Such an approach could be used to design a derivative of this compound with optimized reactivity for a specific application, such as covalent labeling.

Derivatization and Analogue Synthesis of 1 4 Chloro 2 Nitrophenyl 1h Pyrrole 2,5 Dione

Modification of the N-Aryl Moiety for Tunable Reactivity

The N-aryl moiety of 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione plays a critical role in modulating the reactivity of the maleimide (B117702) double bond and the stability of its conjugates. The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and chloro (-Cl) groups, significantly influences the electrophilicity of the maleimide system.

Research into N-substituted maleimides has shown that electron-withdrawing substituents on the N-aryl ring are beneficial for preventing the reversal of thiol-maleimide conjugation, a common issue with N-alkyl maleimides. mdpi.comnih.gov The Michael addition of a thiol to a maleimide forms a thiosuccinimide adduct. This adduct can undergo a retro-Michael reaction, leading to cleavage and potential off-target effects, particularly in biological systems. nih.gov However, the electron-withdrawing nature of the N-aryl group, especially when substituted with groups like nitro or pentafluorosulfanyl (-SF₅), accelerates the rate of hydrolysis of the thiosuccinimide ring. mdpi.comacs.org This ring-opening hydrolysis results in a stable thio-succinamic acid conjugate that is no longer susceptible to the retro-Michael reaction. mdpi.comacs.org

The synthesis of N-aryl maleimides is typically a two-step process starting from the corresponding aniline (B41778). mdpi.comresearchgate.net First, the aniline (e.g., 4-chloro-2-nitroaniline) is acylated with maleic anhydride (B1165640) to form an N-phenyl maleamic acid intermediate. mdpi.com Subsequent cyclization, often achieved by heating with sodium acetate (B1210297) in acetic anhydride, yields the final N-aryl maleimide. mdpi.com This straightforward synthesis allows for the generation of a diverse library of analogues by simply varying the substituents on the starting aniline, thereby tuning the electronic properties and reactivity of the resulting maleimide. researchgate.netresearchgate.net For instance, studies have demonstrated that N-aryl maleimides react significantly faster with thiols compared to N-alkyl derivatives, a desirable trait for applications requiring rapid conjugation. researchgate.net

Table 1: Influence of N-Aryl Substituents on Maleimide Reactivity and Conjugate Stability

Substituent Type on N-Aryl RingEffect on Maleimide ReactivityEffect on Thiosuccinimide AdductPrimary Application BenefitReference
Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -SF₅)Increases electrophilicity of the C=C bond, leading to faster reaction with nucleophiles (e.g., thiols).Accelerates hydrolysis of the succinimide (B58015) ring to a stable, irreversible ring-opened product.Enhanced stability of bioconjugates, minimizing off-target thiol exchange. mdpi.comnih.govacs.org
Electron-Donating Groups (e.g., -OCH₃, -CH₃)Decreases electrophilicity of the C=C bond, leading to slower reaction rates.Slower hydrolysis of the succinimide ring, making the adduct more susceptible to retro-Michael reaction.Basic chemical synthesis where conjugate stability is less critical. researchgate.net
Unsubstituted Aryl (e.g., Phenyl)Intermediate reactivity. Faster than N-alkyl maleimides.Promotes faster hydrolysis and greater stability compared to N-alkyl adducts.General purpose bioconjugation with improved stability. researchgate.net

Functionalization of the Maleimide Ring for Diverse Chemical Applications

The pyrrole-2,5-dione (maleimide) ring is a versatile scaffold that can be functionalized through several key reactions, expanding its utility far beyond simple conjugation. The primary sites for modification are the activated carbon-carbon double bond and the C3/C4 positions of the ring.

The most prominent reaction is the Michael addition, where nucleophiles, particularly thiols from cysteine residues, readily add across the double bond. This reaction is highly chemoselective for thiols in the pH range of 6.5 to 7.5, forming stable thioether bonds, which is the cornerstone of its use in bioconjugation.

Another powerful method for functionalizing the maleimide double bond is the Diels-Alder [4+2] cycloaddition reaction. mdpi.com In this reaction, the electron-poor maleimide acts as an excellent dienophile, reacting with electron-rich dienes like furans or cyclopentadiene. mdpi.comacs.orgrsc.org This reaction is highly efficient, often accelerated in water, and can be reversible. acs.orgnih.gov The thermal reversibility of the furan-maleimide Diels-Alder adduct is particularly useful for creating thermo-responsive materials and for protecting the maleimide functionality, which can be regenerated by a retro-Diels-Alder reaction upon heating. rsc.orgacs.org

Direct substitution on the maleimide ring provides another avenue for creating diverse analogues. For example, starting from 3,4-dichloro-1H-pyrrole-2,5-dione precursors, nucleophilic substitution with primary amines can yield 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives. nih.gov This approach allows for the introduction of new functional groups directly onto the heterocyclic core, significantly altering the compound's properties and potential applications. nih.gov Furthermore, coupling reactions using palladium or nickel catalysts can be used with 2,3-dibromo-N-substituted maleimides to synthesize π-conjugated polymers. researchgate.net

Table 2: Key Functionalization Strategies for the Pyrrole-2,5-dione Ring

Reaction TypeDescriptionKey ReagentsPrimary ApplicationReference
Michael AdditionNucleophilic addition across the C=C double bond.Thiols (e.g., cysteine), AminesBioconjugation (e.g., antibody-drug conjugates), material functionalization. polymerinnovationblog.com
Diels-Alder Reaction[4+2] cycloaddition where the maleimide acts as a dienophile.Conjugated dienes (e.g., furan (B31954), cyclopentadiene).Stable and reversible bioconjugation, synthesis of complex cyclic systems, thermo-responsive materials. mdpi.comacs.orgnih.gov
Ring SubstitutionDirect replacement of substituents on the C3/C4 positions of the maleimide ring.Halogenated maleimides, amines, boronic acids.Synthesis of novel kinase inhibitors, creation of conjugated polymers. nih.govresearchgate.net

Design and Synthesis of Photoactivatable and Responsive Pyrrole-2,5-dione Derivatives

The development of photo-responsive molecules allows for precise spatiotemporal control over chemical reactions and biological processes. Maleimide derivatives can be designed to be either photo-responsive, where light induces a transformation like cycloaddition, or photoactivatable, where a "caged" functional group is released upon irradiation.

Maleimides are inherently photo-responsive and can undergo [2+2] photocycloaddition reactions. nih.gov This reactivity has been exploited to photochemically re-bridge disulfide bonds in proteins. In this approach, a maleimide derivative first reacts with two cysteine thiols, which is then followed by an intramolecular [2+2] photocycloaddition upon irradiation to form a stable, cross-linked product. ucl.ac.ukresearchgate.net The stereoselectivity of this reaction can be controlled to produce different isomers. ucl.ac.uk Maleimides can also participate in photo-ene reactions, offering an alternative pathway to the more common photocycloaddition. nih.gov

For photoactivation, the maleimide structure can be incorporated into a larger system containing a photolabile group. A common strategy involves using a photo-removable protecting group (or "caging group") on a thiol. umn.edu Upon irradiation, the cage is cleaved, releasing the free thiol, which can then react with a nearby maleimide. umn.edu Alternatively, a photoactivatable moiety can be attached directly to the maleimide scaffold. For instance, 4-(N-Maleimido)benzophenone is a well-known photoactivatable crosslinker. iris-biotech.de Upon irradiation with UV light (e.g., 350 nm), the benzophenone (B1666685) group becomes activated and can form covalent bonds with adjacent C-H bonds, making it a useful tool for photo-immobilization and crosslinking. iris-biotech.de The synthesis of a this compound analogue containing a benzophenone or another photo-labile group on the N-aryl ring would create a powerful tool for light-directed conjugation.

Construction of Multifunctional N-Substituted Pyrrole-2,5-dione Systems

The this compound scaffold is an ideal building block for constructing complex, multifunctional systems. By attaching other reactive groups, solubility modifiers, or additional maleimide units, molecules with tailored properties can be synthesized for advanced applications in medicine and materials science.

In bioconjugation, maleimides are frequently incorporated into heterobifunctional linkers. lumiprobe.com These linkers possess a maleimide at one end for reaction with thiols, and a different reactive group at the other, such as an N-hydroxysuccinimide (NHS) ester for reacting with amines (e.g., lysine (B10760008) residues) or an alkyne/azide for use in "click chemistry". broadpharm.com By incorporating spacers like polyethylene (B3416737) glycol (PEG), the solubility and pharmacokinetic properties of the resulting conjugates can be improved. broadpharm.com Such multifunctional linkers are central to the construction of antibody-drug conjugates (ADCs), where an antibody is linked to a cytotoxic drug.

In polymer and materials science, bismaleimides (BMIs) are a critical class of thermosetting resins. scispace.comcnrs.fr These monomers contain two maleimide groups connected by a linker, which can be an alkyl or aryl chain. scispace.com Upon heating, BMIs undergo polymerization through various addition reactions (e.g., Michael addition, Diels-Alder, or free-radical reactions) to form highly cross-linked, thermostable networks without the release of volatile byproducts. polymerinnovationblog.comtandfonline.com The chemical nature of the bridge unit between the two maleimide rings influences the properties of the final cured polymer, such as its solubility, melting temperature, and thermal stability. tandfonline.comlew.ro The versatility of the maleimide group allows for the creation of advanced materials, including high-performance composites for the aerospace industry and shape-memory polymers. scispace.com

Table 3: Examples of Multifunctional Pyrrole-2,5-dione Systems

System TypeKey ComponentsFunctionExample ApplicationReference
Heterobifunctional LinkersMaleimide, PEG spacer, NHS ester or Alkyne/Azide.Connects two different molecules (e.g., protein and a drug/dye). PEG enhances solubility.Antibody-Drug Conjugates (ADCs), fluorescent labeling of proteins. broadpharm.com
Bismaleimide (BMI) ResinsTwo maleimide units connected by an alkyl or aryl linker.Acts as a crosslinker to form rigid, thermostable polymers upon heating.High-performance composites for aerospace, electronics, and structural adhesives. scispace.comcnrs.frtandfonline.com
Maleimide-Functionalized PolymersA polymer backbone (e.g., poly(2-oxazoline)) with maleimide end-groups.Allows for the site-specific conjugation of the polymer to proteins or surfaces.Creating protein-polymer conjugates for drug delivery and nanotechnology. acs.orgnih.gov
Photoactivatable CrosslinkersMaleimide unit combined with a photo-responsive moiety (e.g., benzophenone).Covalently links to biomolecules or surfaces upon light activation.Photochemical surface patterning and immobilization, studying protein interactions. iris-biotech.de

Advanced Applications of N Substituted Pyrrole 2,5 Dione Derivatives in Chemical Sciences

Polymer Chemistry and Materials Science

The maleimide (B117702) functionality is a valuable monomer for the synthesis of thermally stable and functional polymers. The electron-deficient nature of the double bond in 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione makes it amenable to various polymerization techniques.

Homo- and Copolymerization of Pyrrole-2,5-dione Monomers

N-substituted maleimides, including N-aryl derivatives, can undergo free-radical polymerization to yield homopolymers with high thermal stability. For instance, the homopolymerization of N-[4-chloro-2-methyl phenyl] maleimide has been successfully achieved through free-radical initiation. Similarly, N-(4-Nitrophenyl) maleimide has been homopolymerized in solvents like THF using initiators such as AIBN, yielding polymers with good thermal resistance. ijraset.com Given these precedents, it is expected that this compound can also be homopolymerized under similar conditions to produce a thermally stable polymer.

Furthermore, this monomer is an excellent candidate for copolymerization with a variety of other vinyl monomers. N-substituted maleimides often exhibit a strong tendency to form alternating copolymers with electron-rich monomers such as styrene and vinyl ethers. kpi.ua For example, N-(4-Nitro phenyl) maleimide has been copolymerized with acrylonitrile and cinnamic acid to create copolymers with tailored properties. ijraset.comijert.org The copolymerization of this compound with suitable comonomers can lead to a diverse range of polymeric materials with enhanced thermal and mechanical properties.

Below is a table summarizing the polymerization behavior of structurally similar N-substituted maleimides.

MonomerPolymerization TypeComonomer(s)InitiatorSolventResulting Polymer Properties
N-[4-chloro-2-methyl phenyl] maleimideFree-radicalMethyl methacrylate (MMA)Not specifiedNot specifiedCharacterized for solubility, viscosity, and thermal properties. semanticscholar.org
N-(4-Nitro phenyl) maleimideFree-radicalNone (Homopolymerization)AIBNTHF, DMFHeat resistant polymer. ijraset.com
N-(4-Nitro phenyl) maleimideFree-radicalAcrylonitrileAIBN, BPOTHF, DMFThermally stable copolymer. ijraset.com
N-(4-Nitro phenyl) maleimideFree-radicalCinnamic AcidAIBN, BPOTHF, DMFCopolymer with evaluated thermal stability. ijert.org

Design and Synthesis of Functional Polymeric Materials and Coatings

The incorporation of this compound into polymer chains can impart specific functionalities to the resulting materials. The presence of the chloro and nitro groups offers potential sites for post-polymerization modification, allowing for the tailoring of the polymer's properties for specific applications, such as functional coatings. tandfonline.com Maleimide-containing polymers are known to be instrumental in creating readily functionalizable polymeric coatings for biomedical applications. tandfonline.com

The inherent properties of polymers derived from this monomer, such as high thermal stability and potential for functionalization, make them suitable for applications in high-performance coatings that require durability and resistance to harsh environments. pmarketresearch.com

Conjugated Polymers for Optoelectronics and Advanced Electronic Devices

While the this compound monomer itself is not directly conjugated through the N-phenyl ring to the pyrrole-2,5-dione, it can be incorporated into conjugated polymer backbones. Maleimide derivatives have been used as electron-accepting units in the design of π-conjugated polymers for organic electronics. researchgate.netresearchgate.netrsc.orgscholaris.ca The strong electron-withdrawing nature of the maleimide moiety, further enhanced by the chloro and nitro substituents on the N-phenyl ring, can be exploited to tune the electronic properties of conjugated polymers.

For instance, copolymers of bis-(2-thienyl) maleimide with various aromatic comonomers have been synthesized and investigated for their optical and electronic properties, showing potential in photovoltaic applications. researchgate.net By analogy, this compound could be chemically modified to be polymerizable within a conjugated backbone, leading to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

Polymer Architectures via Click Chemistry with Maleimides

The maleimide group is a highly efficient dienophile in Diels-Alder reactions and a Michael acceptor, making it a prime candidate for "click" chemistry applications in polymer science. researchgate.netcolab.ws These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

The double bond of this compound can readily participate in:

Diels-Alder Cycloadditions: Reaction with furan- or cyclopentadiene-functionalized polymers to form thermally reversible or stable crosslinks, leading to the formation of complex polymer architectures like graft copolymers and networks. researchgate.net

Thiol-Maleimide Michael Addition: This is a highly efficient and widely used click reaction for the formation of polymer-polymer and polymer-small molecule conjugates. tandfonline.comcolab.ws The high reactivity of the maleimide double bond in the target compound, enhanced by the electron-withdrawing substituents, would facilitate rapid and quantitative reactions with thiol-functionalized polymers.

These click reactions provide a powerful toolbox for the modular construction of well-defined and complex polymer architectures. nih.govsigmaaldrich.com

Chemical Biology and Bioconjugation Methodologies

The reactivity of the maleimide group towards thiol groups is a cornerstone of modern bioconjugation chemistry. The electron-deficient nature of the double bond in this compound makes it a highly reactive and selective handle for labeling biomolecules.

Development of Chemo- and Site-Selective Labeling Strategies via Maleimide Chemistry

Maleimides are extensively used for the site-selective modification of proteins and peptides at cysteine residues. nanosoftpolymers.comnih.govresearchgate.net The thiol group of cysteine readily undergoes a Michael addition reaction with the maleimide double bond under physiological conditions, forming a stable thioether linkage. The reactivity of N-aryl maleimides in these reactions is known to be influenced by the electronic nature of the aryl substituent. mdpi.com

The presence of the electron-withdrawing chloro and nitro groups on the N-phenyl ring of this compound is expected to increase the electrophilicity of the maleimide double bond. This enhanced reactivity can lead to faster and more efficient bioconjugation reactions, which is particularly advantageous when working with low concentrations of biomolecules or when rapid labeling is required. mdpi.com

This compound could be utilized in the development of:

Antibody-Drug Conjugates (ADCs): For the targeted delivery of cytotoxic drugs to cancer cells.

Fluorescent Probes: For the specific labeling and imaging of proteins in complex biological systems.

Immobilization of Biomolecules: For the preparation of biosensors and affinity chromatography matrices.

The table below outlines the key features of maleimide-based bioconjugation.

Reaction TypeSubstrateFunctional Group TargetedKey Features
Michael AdditionProteins, PeptidesCysteine (thiol)High selectivity and efficiency under physiological pH. nanosoftpolymers.comnih.gov
Diels-Alder CycloadditionDiene-modified biomoleculesDieneBioorthogonal ligation. researchgate.net

Mechanistic Studies of Maleimide Reactions with Biomolecules for Probe Development

Currently, there are no specific mechanistic studies available in the scientific literature that detail the reaction of this compound with biomolecules for the development of chemical probes. Research in this area tends to focus on the maleimide group's general reactivity towards thiols, particularly cysteine residues in proteins. This reaction proceeds via a Michael addition, forming a stable carbon-sulfur bond. The kinetics and specificity of this reaction can be influenced by the substituent on the nitrogen atom. However, without experimental data for the title compound, any discussion of the electronic effects of the 4-chloro-2-nitrophenyl group on reaction rates, selectivity, or the fluorescence properties of a potential probe would be purely speculative.

Role as Versatile Building Blocks in Complex Organic Synthesis

The utility of this compound as a versatile building block in complex organic synthesis is not documented in published research. The maleimide core is a well-established synthon in organic chemistry, often utilized in Diels-Alder reactions, Michael additions, and radical polymerizations. The specific substitution pattern of a 4-chloro and a 2-nitro group on the N-phenyl ring would be expected to influence its reactivity and potential applications. For instance, the electron-withdrawing nature of these groups would activate the maleimide double bond towards nucleophilic attack. Furthermore, the nitro and chloro substituents could themselves serve as synthetic handles for further functionalization. Despite these theoretical possibilities, there are no concrete examples in the literature of this specific compound being used to construct complex molecular architectures.

Green Chemistry Applications in Material Synthesis and Functionalization

There is no available research on the application of this compound in green chemistry for material synthesis and functionalization. Green chemistry principles encourage the use of sustainable and environmentally benign processes. While N-substituted maleimides can be used to modify polymers and surfaces under mild, solvent-free, or aqueous conditions, there are no studies that have specifically investigated or reported the use of this compound in such applications. Research into its potential use in creating sustainable materials, its lifecycle assessment, or its performance in environmentally friendly reaction conditions has not been published.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione, and what critical reaction parameters influence yield?

  • Methodology : Multi-step organic synthesis involving nucleophilic substitution and cyclization reactions. For example:

  • Step 1 : Nitration of 4-chlorophenyl precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group .
  • Step 2 : Formation of the pyrrole-2,5-dione core via condensation with maleic anhydride derivatives, using catalysts like AlCl₃ or FeCl₃ .
  • Critical parameters : Temperature control (±2°C), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios of reactants (e.g., 1:1.2 for nitro precursor to anhydride).
    • Yield optimization : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Typical yields range from 45–65% .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups; pyrrole protons at δ 6.5–7.0 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 281.0) .
  • FT-IR : Identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹, nitro symmetric/asymmetric stretches at ~1520/1350 cm⁻¹) .

Q. What are the stability considerations for this compound under standard laboratory conditions?

  • Stability profile :

  • Thermal stability : Decomposes above 150°C; store at –20°C in amber vials .
  • Light sensitivity : Nitro groups may undergo photodegradation; avoid prolonged UV exposure .
  • Solvent compatibility : Stable in DMSO and DMF for >48 hours; avoid strong bases (e.g., NaOH) to prevent hydrolysis of the dione ring .

Advanced Research Questions

Q. How do electronic effects of the 4-chloro-2-nitrophenyl substituent influence the reactivity of the pyrrole-2,5-dione core?

  • Mechanistic insights :

  • The electron-withdrawing nitro group increases electrophilicity at the pyrrole C-3 position, facilitating nucleophilic attacks (e.g., in Michael addition reactions). Computational studies (DFT) show a LUMO energy reduction of ~1.2 eV compared to unsubstituted analogs .
  • Experimental validation : Kinetic studies using thiol nucleophiles demonstrate a 3× faster reaction rate compared to non-nitrated derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case study : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values ranging from 5–50 µM across studies):

  • Hypothesis : Variability in assay conditions (e.g., buffer pH, DMSO concentration) alters compound solubility or target binding.
  • Resolution :
  • Standardize protocols (e.g., <1% DMSO, pH 7.4 PBS buffer).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

Q. What computational tools predict the compound’s potential in materials science applications (e.g., optoelectronics)?

  • Methods :

  • TD-DFT : Predict UV-Vis absorption spectra (e.g., λmax ~380 nm due to nitro→pyrrole charge transfer) .
  • Molecular docking : Simulate interactions with semiconductor surfaces (e.g., TiO₂) to assess charge transport properties .
    • Experimental correlation : Compare computed HOMO-LUMO gaps (~3.1 eV) with experimental electrochemical data (cyclic voltammetry) .

Key Recommendations for Researchers

  • Synthetic challenges : Optimize nitro-group positioning to avoid steric hindrance during cyclization .
  • Data reproducibility : Report solvent purity, storage conditions, and instrument calibration parameters.
  • Safety : Use explosion-proof equipment during nitration steps due to exothermicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.